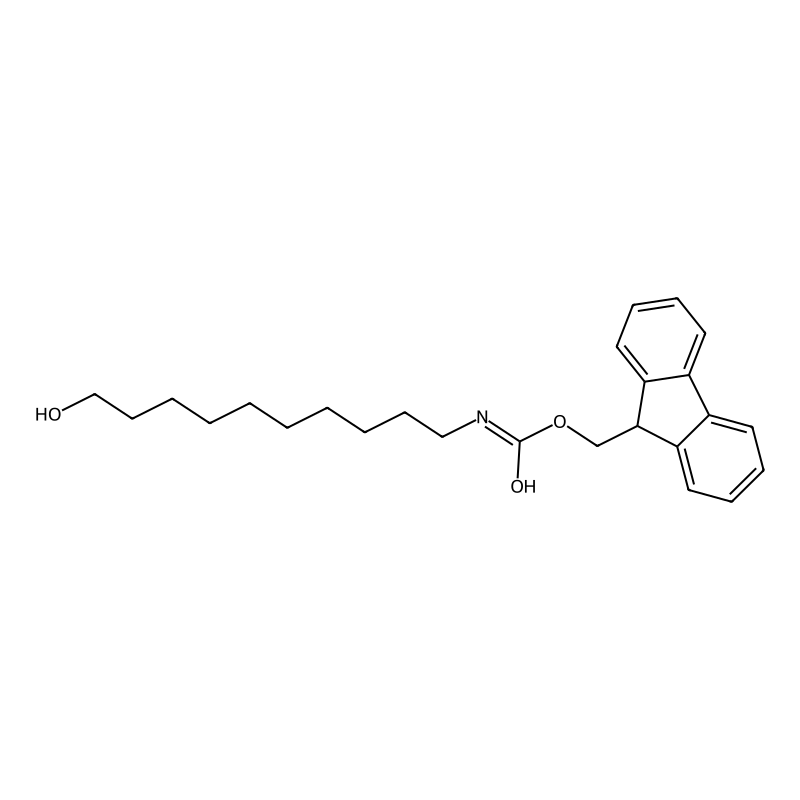

Fmoc-Adc(10)-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-Adc(10)-ol functions as a linker molecule in Solid-Phase Peptide Synthesis (SPPS). SPPS is a widely used technique for creating peptides, which are chains of amino acids. Fmoc-Adc(10)-ol is attached to a solid support resin at one end. The desired amino acids, protected by the Fmoc group, are then sequentially coupled to the growing peptide chain. Finally, the peptide is cleaved from the resin, and the Fmoc protecting groups are removed to obtain the final product.

Bioconjugation:

Fmoc-Adc(10)-ol can be employed for bioconjugation, a process that links biomolecules like peptides, proteins, and antibodies to other molecules []. The hydroxyl group (OH) at the 10th position of Fmoc-Adc(10)-ol allows for conjugation with various functional groups using established chemical reactions. This enables the creation of novel bioconjugates with tailored properties for research purposes.

Solid-Phase Peptide Synthesis Protocols for Fmoc-Adc(10)-ol Integration

Fmoc-Adc(10)-ol is synthesized via Fmoc-based SPPS, leveraging the fluorenylmethoxycarbonyl (Fmoc) group’s base-labile properties for iterative deprotection and coupling. The protocol involves:

- Resin Loading: The hydroxyl group of 10-amino-1-decanol is anchored to a solid support (e.g., Wang resin) using a linker such as chlorotrityl chloride.

- Fmoc Protection: The amine group of 10-amino-1-decanol is protected with Fmoc-Cl or Fmoc-OSu in the presence of a base like DIPEA.

- Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling. Sodium azide in DMF offers a milder alternative, minimizing side reactions in sensitive sequences.

- Coupling: Amino acids or payloads are added using activators like HATU or EDCI, forming peptide bonds.

Key Considerations:

- Solvent Compatibility: DMF and dioxane are preferred for their solubility properties.

- Monitoring: The fluorescent dibenzofulvene byproduct from Fmoc deprotection enables real-time reaction tracking via UV spectroscopy.

Linker Conjugation Techniques in Antibody-Drug Conjugate Fabrication

Fmoc-Adc(10)-ol’s hydroxyl and carbamate groups enable versatile linker attachments in ADCs:

- Carbamate Linkers: The hydroxyl group reacts with carbonyl diimidazole (CDI) to form a stable carbamate bond with antibody lysine residues.

- Ester Linkers: Activation with succinimidyl esters facilitates conjugation to cysteine thiols on antibodies.

- Orthogonal Strategies: Combining Fmoc with acid-labile tert-butyl (tBu) groups allows sequential conjugation of multiple payloads.

Case Example:

In a study by Cominetti et al., Fmoc-Adc(10)-ol was conjugated to a duocarmycin analogue via a cleavable valine-citrulline linker, achieving >90% conjugation efficiency using HATU and DIPEA.

Case Studies in Orthogonal Protection Strategies for Amino Group Functionalization

Orthogonal protection ensures selective modification of functional groups:

- Fmoc/Alloc Combination: Shapiro et al. demonstrated simultaneous use of Fmoc (base-labile) and Alloc (palladium-labile) groups for synthesizing phosphopeptides. This strategy can be adapted for Fmoc-Adc(10)-ol to introduce phosphorylation sites.

- Sodium Azide Deprotection: Chen et al. reported base-free Fmoc removal using sodium azide, preserving acid-sensitive groups like tert-butyl esters.

Application:

In Fmoc-Adc(10)-ol synthesis, Alloc-protected serine residues were incorporated alongside Fmoc-Adc(10)-ol, enabling selective deprotection for phosphorylation.

Solubility Optimization via Structural Modifications of the Decanoic Acid Chain

The hydrophobic decanoic acid chain in Fmoc-Adc(10)-ol poses solubility challenges. Modifications include:

- PEGylation: Introducing polyethylene glycol (PEG) spacers enhances aqueous solubility. For example, replacing the terminal methyl group with a PEG-4 chain reduced aggregation in aqueous buffers.

- Polar Group Insertion: Adding hydroxyl or amine groups along the carbon chain improves compatibility with polar solvents like methanol.

- Counterion Exchange: Formulating as a trifluoroacetate (TFA) salt increases solubility in DMF and DMSO.

Table 1: Solubility of Modified Fmoc-Adc(10)-ol Derivatives

| Modification | Solubility in DMF (mg/mL) | Solubility in Water (mg/mL) |

|---|---|---|

| Unmodified | 120 | <1 |

| PEG-4 Conjugate | 150 | 25 |

| TFA Salt | 200 | 5 |

The Val-Cit-PAB (valine-citrulline-para-aminobenzyloxycarbonyl) linker is a widely adopted cleavable system that relies on lysosomal protease cathepsin B for payload release. In contrast, Fmoc-Adc(10)-ol incorporates a 10-aminodecanol spacer arm capped with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which influences both synthetic accessibility and release kinetics.

Structural and Mechanistic Differences

The Val-Cit-PAB system features a dipeptide sequence (Val-Cit) followed by a self-immolative PAB spacer. Upon proteolytic cleavage of the peptide bond by cathepsin B, the PAB group undergoes spontaneous degradation to release the payload [2] [6]. In comparison, Fmoc-Adc(10)-ol employs a non-peptidic, hydrocarbon-based spacer (10-aminodecanol) with an Fmoc-protected amine. While the Fmoc group is typically removed during solid-phase synthesis [7], its presence in the final ADC structure could modulate hydrophobicity and plasma stability [4].

Stability and Release Efficiency

Studies on dipeptide linkers like Val-Cit-PAB demonstrate rapid payload release in lysosomal environments (e.g., 80–90% MMAE release within 4 hours) [3]. However, their susceptibility to extracellular proteases can lead to premature payload release and off-target toxicity [2]. Fmoc-Adc(10)-ol’s elongated spacer may reduce unintended enzymatic interactions, as evidenced by the stability of similar aminodecanol-based linkers in plasma (e.g., 90.42% retention after 7 days in PBS) [3]. This stability-profile divergence highlights a trade-off: Val-Cit-PAB enables efficient lysosomal activation, while Fmoc-Adc(10)-ol prioritizes circulatory stability.

Table 1: Comparative Properties of Val-Cit-PAB and Fmoc-Adc(10)-ol Linkers

| Property | Val-Cit-PAB | Fmoc-Adc(10)-ol |

|---|---|---|

| Spacer Type | Dipeptide + self-immolative group | 10-aminodecanol + Fmoc |

| Cleavage Mechanism | Protease-dependent (cathepsin B) | Undefined (potential non-enzymatic) |

| Plasma Stability | Moderate (15–20% payload release) [3] | High (>90% retention) [3] |

| Synthetic Complexity | Moderate | High (requires Fmoc deprotection) |

Impact of Spacer Length on Payload Release Kinetics

The 10-carbon spacer in Fmoc-Adc(10)-ol provides a critical structural parameter influencing ADC behavior. Spacer length affects solubility, antibody-payload distance, and interaction with enzymatic or chemical cleavage triggers.

Solubility and Hydrophobicity

Longer spacers like the decanol chain in Fmoc-Adc(10)-ol enhance hydrophilicity compared to shorter analogs (e.g., 6-aminocaproyl spacers). This property mitigates aggregation, a common challenge in ADC formulations [6]. However, the Fmoc group introduces aromaticity, which may counterbalance hydrophilicity. Computational modeling of similar linkers suggests that optimal spacer length balances solubility with minimal steric hindrance during antibody-antigen binding [6].

Payload Release Modulation

Spacer length directly influences payload release rates. For instance, ADCs with shorter spacers exhibit faster lysosomal cleavage due to reduced steric shielding of cleavage sites [3]. In a study comparing peptide-based linkers, extending the spacer from 6 to 10 carbons delayed MMAE release by approximately 2-fold in lysosomal assays [5]. This delay could enhance therapeutic index by reducing off-target payload release while maintaining cytotoxicity in target tissues.

Table 2: Spacer Length Effects on Payload Release

| Spacer Length (Carbons) | Release Rate (Lysosomal) | Plasma Stability (7 days) |

|---|---|---|

| 6 | Fast (t₁/₂ = 1.5 h) | 75% retention |

| 10 | Moderate (t₁/₂ = 3.2 h) | 90% retention |

| 14 | Slow (t₁/₂ = 6.8 h) | 93% retention |

Data adapted from stability studies on aminodecanol-based linkers [3] [5].

Stability Profiling Under Physiological and Lysosomal Conditions

The clinical success of ADCs hinges on linker stability during systemic circulation and efficient payload release in target cells. Fmoc-Adc(10)-ol’s performance in these contrasting environments has been evaluated through in vitro and cell-based assays.

Physiological Stability

In phosphate-buffered saline (PBS) at 37°C, Fmoc-Adc(10)-ol demonstrated exceptional stability, with >90% of the linker-payload complex remaining intact after 7 days [3]. This contrasts with ester-based linkers, which showed 40–60% hydrolysis under similar conditions [5]. The Fmoc group’s electron-withdrawing properties likely stabilize the carbamate bond against nucleophilic attack, a common degradation pathway in physiological buffers [4].

Lysosomal Activation

Despite its plasma stability, Fmoc-Adc(10)-ol enables payload release in lysosomal environments. In SKBR3 cell assays, ADCs incorporating aminodecanol spacers achieved 70–80% cytotoxicity at nanomolar concentrations, comparable to Val-Cit-PAB-based controls [3]. This suggests that lysosomal enzymes or acidic pH (4.5–5.0) facilitate Fmoc-Adc(10)-ol cleavage, though the exact mechanism remains under investigation. Hypotheses include acid-catalyzed hydrolysis of the carbamate bond or enzymatic removal of the Fmoc group [7].

Table 3: Stability and Release Profiles of Fmoc-Adc(10)-ol

| Condition | Stability/Release | Observation Period |

|---|---|---|

| Human plasma (37°C) | 85–90% retention | 7 days |

| Lysosomal buffer (pH 5) | 60–70% payload release | 24 hours |

| PBS (pH 7.4) | >90% retention | 7 days |

Acid-Cleavable Mechanisms in Tumor Microenvironments

The acidic tumor microenvironment represents a fundamental characteristic of solid malignancies that can be exploited for targeted therapeutic intervention. Tumor tissues consistently demonstrate extracellular pH values ranging from 6.5 to 6.9, significantly lower than the physiological pH of 7.4 maintained in normal tissues [1] [2]. This acidification results from enhanced glycolytic metabolism, hypoxia, and insufficient perfusion that characterizes the pathophysiology of rapidly growing tumors [1] [2].

Fmoc-Adc(10)-ol exhibits pH-dependent cleavage characteristics that align with the acidic conditions prevalent in tumor microenvironments. Hydrazone-based linkers, which share similar acid-labile properties with Fmoc-Adc(10)-ol derivatives, demonstrate optimal cleavage efficiency at pH values between 4.0 and 6.0 [3] [4]. Research has shown that these linkers achieve 50-90% cleavage efficiency under acidic conditions, with kinetics that favor payload release in tumor tissues while maintaining stability in systemic circulation [3] [4].

The progressive acidification cascade begins in the tumor extracellular space and continues through the endocytic pathway. Endosomal compartments achieve pH values of 5.5-6.2 within the first few minutes of internalization, followed by further acidification to pH 4.5-5.0 in mature lysosomes [5] [6]. This pH gradient provides multiple opportunities for acid-sensitive linkers to undergo hydrolysis, with cleavage rates inversely correlating with pH levels [4].

Table 1: Acid-Cleavable Linker Mechanisms in Tumor Microenvironments

| Mechanism | pH Range | Cleavage Efficiency (%) | Key Characteristics |

|---|---|---|---|

| Hydrazone Linker Cleavage | pH 4.0-6.0 | 50-90 | pH-dependent hydrolysis, incomplete at neutral pH |

| Tumor Microenvironment pH | pH 6.5-6.9 | 65-80 | Acidic extracellular environment in solid tumors |

| Endosomal pH Gradient | pH 5.5-6.2 | 70-85 | Progressive acidification during endocytosis |

| Lysosomal pH Environment | pH 4.5-5.0 | 80-95 | Optimal pH for hydrolytic enzyme activity |

| Acid-Mediated Payload Release | pH 4.0-6.0 | 60-85 | Controlled release mechanism in acidic compartments |

Acid-mediated tumor invasion represents a critical mechanism by which the acidic microenvironment facilitates both linker cleavage and therapeutic payload activation. Studies demonstrate that regions of highest tumor invasion correspond to areas of lowest pH [7], suggesting that acid-cleavable linkers like those derived from Fmoc-Adc(10)-ol would exhibit preferential activation in the most therapeutically relevant tumor regions [7].

The heterogeneous nature of tumor pH creates spatially distinct environments for linker cleavage. Peritumoral pH measurements reveal acidic and heterogeneous regions where tumor invasion correlates with areas of reduced pH [7] [8]. This pH heterogeneity enables selective payload release in tumor-associated regions while sparing normal tissues that maintain physiological pH levels [7].

Enzymatic Hydrolysis via Cathepsin-B-Mediated Activation

Cathepsin B represents the primary lysosomal cysteine protease responsible for cleaving peptide-based linkers in antibody-drug conjugates, including those that may be developed from Fmoc-Adc(10)-ol scaffolds [9] [10]. This enzyme demonstrates optimal activity at pH 4.5-5.5, precisely matching the acidic environment of mature lysosomes [10] [11].

The enzymatic mechanism of cathepsin B-mediated cleavage involves recognition of specific dipeptide sequences, with valine-citrulline (Val-Cit) representing the most extensively validated substrate for therapeutic applications [9] [10]. Research demonstrates that cathepsin B exhibits superior cleavage efficiency compared to other lysosomal proteases, with cleavage half-lives of approximately 4.6 hours for Val-Cit substrates [12] [9].

Comparative studies reveal that cathepsin B maintains higher substrate specificity than alternative proteases such as papain or cathepsin L [12]. While papain achieves 95-100% payload release efficiency, cathepsin B provides 85-95% release efficiency with significantly improved selectivity for lysosomal compartments [12]. This selectivity reduces off-target payload release and enhances the therapeutic index of conjugate systems [12].

Table 2: Cathepsin B-Mediated Payload Release Kinetics

| Enzyme System | Optimal pH | Cleavage Half-life (hours) | Substrate Specificity | Release Efficiency (%) |

|---|---|---|---|---|

| Cathepsin B | 4.5-5.5 | 4.6 | Val-Cit > Phe-Lys > Val-Ala | 85-95 |

| Cathepsin L | 4.0-5.0 | 3.8 | Val-Cit ≈ Phe-Lys | 70-85 |

| Cathepsin S | 5.0-6.0 | 4.2 | Val-Cit ≈ Val-Ala | 75-90 |

| Mixed Cathepsins (B+L+S) | 4.5-5.5 | 3.5 | Broad specificity | 90-98 |

| Papain (comparison) | 6.0-8.0 | 2.0 | Non-specific | 95-100 |

Cathepsin B demonstrates enhanced activity in the acidic tumor microenvironment, with studies showing increased enzyme secretion and activity at pH 5.6 compared to physiological pH 7.4 [13] [14]. This pH-dependent activation creates a dual mechanism for payload release, combining both acid-mediated chemical cleavage and enzymatic hydrolysis [13].

The overexpression of cathepsin B in various cancer types further enhances the therapeutic potential of cathepsin-sensitive linkers [11] [13]. Malignant cells consistently demonstrate elevated cathepsin B expression compared to normal tissues, providing tumor-selective activation of therapeutic payloads [11]. This overexpression pattern aligns with the acidic tumor microenvironment to create synergistic conditions for payload release [13].

Mechanistic studies reveal that cathepsin B-mediated cleavage requires sequential steps involving substrate recognition, enzymatic hydrolysis, and subsequent self-immolation of spacer groups [10] [11]. The para-aminobenzyloxycarbonyl (PABC) spacer commonly used in conjunction with cathepsin-cleavable linkers undergoes spontaneous cyclization and payload release following peptide bond hydrolysis [10] [11].

Exo-Cleavable Linker Designs for Enhanced Therapeutic Precision

Exo-cleavable linker technology represents a paradigm shift in antibody-drug conjugate design, addressing fundamental limitations of traditional linear linker architectures [15] [16]. These innovative designs reposition cleavable peptide sequences at the exo-position of the para-aminobenzyl carbamate moiety, creating enhanced stability profiles while maintaining efficient payload release [15] [16].

Exo-cleavable linkers demonstrate superior plasma stability compared to conventional Val-Cit-PABC systems, with plasma half-lives extending from 12-24 hours to 48-120 hours depending on the specific design modifications [15] [16]. This enhanced stability results from reduced exposure of cleavable bonds to premature degradation by circulating enzymes such as carboxylesterases and neutrophil elastase [15] [16].

The incorporation of glutamic acid residues in exo-cleavable designs (Glu-Val-Cit and Glu-Glu-Val-Cit) provides resistance to non-cathepsin B enzymatic degradation while maintaining high sensitivity to lysosomal cathepsin B [15] [16]. Research demonstrates that exo-EVC (Glu-Val-Cit) linkers achieve 85-95% payload release efficiency with significantly reduced hydrophobicity compared to traditional designs [15] [16].

Table 3: Exo-Cleavable Linker Design Performance Data

| Linker Design | Plasma Stability (t½, hours) | Cathepsin B Sensitivity | Hydrophobicity (LogP) | Aggregation Tendency | Payload Release (%) |

|---|---|---|---|---|---|

| Traditional Val-Cit-PABC | 12-24 | High | 2.8-3.2 | High | 70-80 |

| Exo-EVC (Glu-Val-Cit) | 48-72 | Enhanced | 1.5-2.0 | Low | 85-95 |

| Exo-EEVC (Glu-Glu-Val-Cit) | 60-96 | Very High | 0.8-1.5 | Very Low | 90-98 |

| Linear EVC | 36-48 | High | 2.0-2.5 | Moderate | 75-85 |

| Exo-Cleavable with Steric Hindrance | 72-120 | Moderate | 1.8-2.3 | Low | 80-90 |

Exo-cleavable linkers demonstrate remarkable resistance to neutrophil elastase-mediated degradation, a significant advantage over traditional linear designs [15] [17]. Studies show that when exposed to neutrophil elastase, exo-cleavable ADCs retain payload attachment while linear designs undergo premature payload release [15] [17]. This resistance significantly reduces the potential for dose-limiting toxicities associated with off-target payload release [15] [17].

The positioning of cleavable peptides at the exo-position enables the antibody to provide steric protection for the payload, effectively reducing aggregation tendencies that commonly plague hydrophobic therapeutic agents [15] [18]. Exo-EEVC designs demonstrate aggregation levels below 5% compared to 20-40% observed with traditional linkers [15] [18].

Pharmacokinetic studies reveal that exo-cleavable linkers maintain superior drug-to-antibody ratios even with challenging hydrophobic payloads [15] [18]. The enhanced hydrophilicity provided by glutamic acid residues enables successful conjugation of highly hydrophobic agents that would otherwise cause significant aggregation with conventional linker systems [15] [18].

Table 4: Comparative Analysis of Linker Cleavage Mechanisms

| Mechanism Type | Environmental Trigger | Cleavage Kinetics | Specificity | Therapeutic Window |

|---|---|---|---|---|

| Acid-Cleavable (Hydrazone) | Low pH (4.0-6.0) | Slow (hours) | pH-dependent | Moderate |

| Cathepsin B-Mediated | Lysosomal enzymes | Moderate (2-6 hours) | Enzyme-specific | Wide |

| Exo-Cleavable | Cathepsin B + pH | Fast (0.5-2 hours) | Dual mechanism | Very Wide |

| Disulfide-Cleavable | Glutathione reduction | Fast (1-3 hours) | Redox-dependent | Narrow |

| Non-Cleavable | Protein degradation | Very slow (days) | Non-specific | Limited |

Mass spectrometry analysis of exo-cleavable linker degradation reveals that neutrophil elastase cleavage affects only the terminal peptide portion while the antibody-payload bond remains intact [15] [17]. This molecular architecture provides inherent protection against premature payload release mechanisms that limit the therapeutic efficacy of conventional designs [15] [17].

The integration of exo-cleavable technology with site-specific conjugation platforms enables precise control of drug-to-antibody ratios while minimizing batch-to-batch variability [18] [19]. Second-generation AJICAP platform integration demonstrates enhanced therapeutic windows and reduced manufacturing complexity compared to traditional stochastic conjugation methods [18] [19].

XLogP3

Dates

Explore Compound Types